Iprovalicarb (CAS: 140923-17-7) is a highly active valinamide carbamate fungicide belonging to the Carboxylic Acid Amide (CAA) class. It acts as a potent inhibitor of cellulose synthase (CesA3) in oomycete pathogens, disrupting cell wall biosynthesis [1]. For industrial buyers and agrochemical formulators, Iprovalicarb’s primary value proposition lies in its systemic acropetal mobility, its optimal physicochemical profile (logP = 3.18, water solubility ~6.8–11 mg/L) for water-dispersible granule (WG) formulations [2], and its retained efficacy against pathogen strains that have developed severe target-site resistance to legacy phenylamides like metalaxyl. Unlike purely protectant fungicides, Iprovalicarb offers both preventative and curative action, making it a versatile active ingredient in high-performance crop protection portfolios [1].
Substituting Iprovalicarb with older, lower-cost phenylamides (e.g., metalaxyl) frequently results in field failures due to widespread RNA-polymerase target-site mutations in Phytophthora and Plasmopara populations[1]. Conversely, substituting Iprovalicarb with other CAA fungicides (such as dimethomorph) alters the active ingredient's systemic distribution and formulation dynamics; for instance, dimethomorph exhibits different translaminar properties and cross-resistance risks [2]. Furthermore, generic substitution without considering cross-resistance profiles can accelerate resistance development, whereas Iprovalicarb exhibits a specific negative cross-resistance correlation with certain cyanoacetamide oximes like cymoxanil [1], a unique trait that cannot be replicated by random in-class substitution.
A primary driver for procuring Iprovalicarb is its ability to control pathogen populations that have become immune to standard phenylamide treatments. In baseline sensitivity assays against Phytophthora capsici, Iprovalicarb demonstrates highly consistent inhibitory activity with EC50 values ranging from 0.20 to 0.55 µg/mL across tested isolates [1]. In contrast, metalaxyl-resistant strains routinely exhibit EC50 values exceeding 10 µg/mL, rendering the legacy fungicide ineffective [2]. Because Iprovalicarb targets cellulose synthase rather than RNA polymerase, it maintains full potency regardless of the isolate's metalaxyl resistance status, providing a narrow and predictable efficacy window with a highest-to-lowest EC50 ratio of only 2.71 [1].
| Evidence Dimension | Mycelial growth inhibition (EC50) in resistant Phytophthora isolates |
| Target Compound Data | Iprovalicarb EC50 = 0.20 - 0.55 µg/mL |
| Comparator Or Baseline | Metalaxyl EC50 > 10 µg/mL (resistant strains) |
| Quantified Difference | >18-fold to 50-fold higher potency against phenylamide-resistant phenotypes |
| Conditions | In vitro mycelial growth assays on fungicide-amended media |
Justifies the higher procurement cost of Iprovalicarb for formulations targeting regions where legacy phenylamide fungicides have lost field efficacy.
When designing combination fungicides, selecting active ingredients with uncorrelated or negatively correlated resistance profiles is critical to extend product lifespan. Rank correlation analysis of field isolates reveals a strong negative correlation (ρ = –0.70, P < 0.0001) between sensitivity to Iprovalicarb and cymoxanil [1]. This means isolates that are less sensitive to cymoxanil are proportionally more sensitive to Iprovalicarb. This specific inverse relationship is not guaranteed across all fungicide classes and provides a distinct, data-driven rationale for pairing Iprovalicarb with cymoxanil in multi-site resistance management formulations [1].
| Evidence Dimension | Rank correlation of EC50 values (cross-resistance profile) |
| Target Compound Data | Iprovalicarb vs. Cymoxanil (ρ = –0.70) |
| Comparator Or Baseline | Iprovalicarb vs. other CAAs (which typically show positive cross-resistance) |
| Quantified Difference | Strong negative correlation (ρ = –0.70) vs. positive correlation within the same MoA class |
| Conditions | Statistical rank correlation of logEC50 values across diverse field isolates |
Provides formulators with a quantitative blueprint for creating highly synergistic, resistance-breaking co-formulations.
The field performance of a foliar fungicide is heavily dependent on its physicochemical properties, which dictate spray deposit stability and cuticular penetration. Iprovalicarb possesses an optimal lipophilicity (logP = 3.18) and moderate water solubility (6.8 mg/L for the SS diastereomer, 11 mg/L for the SR diastereomer) [1]. These parameters place it squarely within the ideal performance window (logP 2.5–4.5; solubility 1–100 mg/L) identified for maximizing rainfastness and bioavailability in commercial fungicides [1]. Compared to highly soluble alternatives that easily wash off, or excessively lipophilic compounds that fail to translocate, Iprovalicarb's specific profile makes it exceptionally well-suited for advanced water-dispersible granule (WG) and suspension concentrate (SC) formulations.
| Evidence Dimension | logP and aqueous solubility for foliar uptake |
| Target Compound Data | Iprovalicarb (logP = 3.18, solubility = 6.8–11 mg/L) |
| Comparator Or Baseline | Sub-optimal generic fungicides (logP < 2.5 or > 4.5, solubility > 100 mg/L) |
| Quantified Difference | Fits the exact physicochemical window utilized by the top 69% of high-performance commercial foliar fungicides |
| Conditions | Evaluation of spray deposit stability and translaminar/systemic bioavailability |
Ensures that procured Iprovalicarb will process reliably into stable, rainfast formulations without requiring excessive adjuvant compensation.
Utilizing Iprovalicarb as the core active ingredient in regions suffering from severe metalaxyl/phenylamide resistance, specifically targeting downy mildew and late blight where legacy chemistries exhibit EC50 values > 10 µg/mL [1].
Procuring Iprovalicarb to blend with cymoxanil, leveraging its proven negative cross-resistance profile (ρ = –0.70) to create next-generation, resistance-breaking agricultural products that prevent target-site adaptation[1].
Exploiting Iprovalicarb's ideal logP (3.18) and moderate solubility (6.8-11 mg/L) to engineer highly rainfast foliar sprays that maintain stable leaf deposits under adverse weather conditions, outperforming overly hydrophilic generic alternatives[2].